Technical Guide: 2,6-Dichlorobenzaldehyde (CAS No. 83-38-5)
Technical Guide: 2,6-Dichlorobenzaldehyde (CAS No. 83-38-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dichlorobenzaldehyde (CAS No. 83-38-5), a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document details its physicochemical properties, safety information, experimental protocols for its synthesis and analysis, and its role as a precursor to bioactive molecules.
Core Properties and Safety Data
2,6-Dichlorobenzaldehyde is a halogenated aromatic aldehyde that typically appears as a white to pale yellow crystalline solid with a pungent odor.[1][2] Its chemical structure, featuring two chlorine atoms ortho to the aldehyde group, imparts unique reactivity, making it a valuable building block in organic synthesis.[3]
Physicochemical Properties
The key physical and chemical properties of 2,6-Dichlorobenzaldehyde are summarized in the table below.
| Property | Value | References |
| CAS Number | 83-38-5 | [1] |
| Molecular Formula | C₇H₄Cl₂O | [4] |
| Molecular Weight | 175.01 g/mol | [4][5] |
| Appearance | White to light beige crystalline powder or flakes | [4][6][7] |
| Melting Point | 69-71 °C | [2][4] |
| Boiling Point | 165 °C | [4] |
| Flash Point | 100 °C (closed cup) | [2][8] |
| Solubility | Insoluble in water (<1 g/L); Soluble in organic solvents like ethanol and ether. | [1][4] |
| Stability | Stable under normal conditions. Sensitive to air, light, and moisture. Incompatible with strong oxidizing agents and strong bases. | [4][6][7] |
Spectral Data
| Technique | Data Interpretation | References |
| IR Spectroscopy | Expected peaks include aromatic C-H stretch (~3100-3000 cm⁻¹), aldehyde C-H stretch (~2900-2700 cm⁻¹), C=O stretch (~1715-1680 cm⁻¹), aromatic C=C stretch (~1625-1430 cm⁻¹), and C-Cl stretch (~800 cm⁻¹). | [3] |
| ¹³C NMR | Approximate chemical shifts: ~188 ppm (Carbonyl C=O), ~137 ppm (Aromatic C-Cl), ~133 ppm, ~130 ppm, ~128 ppm (Aromatic C-H). | [3] |
Safety and Handling
2,6-Dichlorobenzaldehyde is classified as a corrosive substance that causes severe skin burns and eye damage.[6][8][9] It is harmful if swallowed and may cause respiratory irritation.[7][9]
| Hazard Statement | Precautionary Measures | References |
| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6][9] |
| H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. | [9] |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [6] |
| GHS Pictograms | Danger | [8] |
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[6]
Store in a cool, dry, well-ventilated place in tightly sealed containers, away from incompatible materials such as strong oxidizing agents and bases.[2][4]
Experimental Protocols
The following sections provide generalized experimental methodologies. Researchers should adapt these protocols based on specific laboratory conditions and safety procedures.
Synthesis via Chlorination and Hydrolysis
A common industrial method for synthesizing 2,6-Dichlorobenzaldehyde involves the chlorination of 2,6-dichlorotoluene to form 2,6-dichlorobenzyl dichloride, followed by hydrolysis.[3][5][10]
Step 1: Chlorination of 2,6-Dichlorotoluene
-
Apparatus: A reaction vessel equipped with a stirrer, condenser, thermometer, chlorine gas inlet, and a light source.
-
Reagents: 2,6-Dichlorotoluene, Phosphorus pentachloride (catalyst), Chlorine gas.
-
Procedure:
-
Charge the reactor with 2,6-Dichlorotoluene and a catalytic amount of phosphorus pentachloride (e.g., a mass ratio of ~240:1 to 5).[6]
-
Initiate the light source. Heat the reactor to 80-120 °C.[6]
-
Introduce chlorine gas at a controlled flow rate.[6]
-
The reaction is typically multiphasic, with temperature and chlorine flow being adjusted over several hours to optimize for the formation of 2,6-dichlorobenzyl dichloride.[6]
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
-
The crude 2,6-dichlorobenzyl dichloride is then purified, typically by rectification (distillation).[5]
-
Step 2: Hydrolysis of 2,6-Dichlorobenzyl Dichloride
-
Apparatus: A hydrolysis reactor with a stirrer, condenser, and heating mantle.
-
Reagents: 2,6-Dichlorobenzyl dichloride, an acidic solvent (e.g., formic acid or acetic acid), Zinc chloride (catalyst).[5]
-
Procedure:
-
Charge the hydrolysis reactor with 2,6-dichlorobenzyl dichloride, the acidic solvent, and zinc chloride.[5][6]
-
Heat the mixture to reflux and maintain the reaction until hydrolysis is complete, as monitored by GC.[5]
-
Upon completion, cool the reaction mixture. The crude 2,6-Dichlorobenzaldehyde can be isolated by methods such as steam distillation.[2]
-
The resulting solid product is filtered, washed, and dried.[2]
-
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical: the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[11][12]
-
Solvent Selection: Aqueous ethanol is a suitable solvent system for the recrystallization of related compounds and can be adapted for 2,6-Dichlorobenzaldehyde.[13]
-
Procedure:
-
Place the crude 2,6-Dichlorobenzaldehyde in an Erlenmeyer flask.
-
Add a minimum amount of the hot recrystallization solvent to just dissolve the solid.[11]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is subjected to hot gravity filtration to remove the charcoal and any insoluble impurities.[14]
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of the purified compound should form.[11]
-
To maximize yield, the flask can be placed in an ice bath once crystal formation is complete at room temperature.[11]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[15]
-
Dry the crystals to a constant weight. The purity can be assessed by measuring the melting point.
-
Analytical Methods
Quantitative analysis of 2,6-Dichlorobenzaldehyde can be performed using standard chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
-
Principle: A reverse-phase HPLC method can effectively separate 2,6-Dichlorobenzaldehyde from impurities.[16]
-
Typical Conditions (Adaptable):
-
Column: C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid for MS compatibility).[10][16]
-
Flow Rate: ~1.0 mL/min.[10]
-
Detection: UV at an appropriate wavelength (e.g., 230 nm for a related compound).[10]
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS provides high selectivity and sensitivity, confirming both the identity and quantity of the analyte.[10][17]
-
Typical Conditions (Adaptable):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5).[18]
-
Carrier Gas: Helium.[18]
-
Injection: Split/splitless inlet.
-
Temperature Program: An optimized temperature ramp to ensure separation from other volatile components.
-
Detection: Mass spectrometer operating in electron ionization (EI) mode, scanning a relevant mass range or in selected ion monitoring (SIM) mode for higher sensitivity.
-
Role in Synthesis and Biological Pathways
2,6-Dichlorobenzaldehyde is not known to have direct biological activity itself. Its significance lies in its role as a key intermediate for synthesizing a variety of active molecules.[3][19] Below are two examples of important end-products and their mechanisms of action.
Precursor to Lufenuron (Insecticide)
2,6-Dichlorobenzaldehyde is a critical starting material for the synthesis of benzoylurea insecticides like Lufenuron.[10][19] Lufenuron acts as an insect growth regulator (IGR).[7][20]
Mechanism of Action: Chitin Synthesis Inhibition Lufenuron's primary mode of action is the inhibition of chitin synthesis in insects.[20][21] Chitin is a vital polymer that forms the insect's exoskeleton. By inhibiting the enzyme chitin synthase, Lufenuron disrupts the formation of the cuticle, preventing larvae from successfully molting, which ultimately leads to their death.[7] This pathway is absent in vertebrates, providing a high degree of selectivity and safety.[4]
References
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- 6. CN103396301B - One prepares the method for 2,6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Mode of action of lufenuron in adult Ctenocephalides felis (Siphonaptera: Pulicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. athabascau.ca [athabascau.ca]
- 12. mt.com [mt.com]
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- 16. Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
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